molecular formula C24H20N4O5 B4334948 METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE

METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE

Cat. No.: B4334948
M. Wt: 444.4 g/mol
InChI Key: VDNRZVAIJXPBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that features a spiro structure, incorporating both indole and pyrano[3,2-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of isatins with malononitrile and cyclic ketones in the presence of a catalyst, such as piperidine, under reflux conditions . The reaction is carried out in a solvent like ethanol or water-ethanol mixture to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-amino-7’-methyl-2,5’-dioxo-6’-(pyridin-3-ylmethyl)-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its combination of indole and pyrano[3,2-c]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-13-10-17-18(21(29)28(13)12-14-6-5-9-26-11-14)24(19(20(25)33-17)22(30)32-2)15-7-3-4-8-16(15)27-23(24)31/h3-11H,12,25H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNRZVAIJXPBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CN=CC=C3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE
Reactant of Route 3
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE
Reactant of Route 6
METHYL 2'-AMINO-7'-METHYL-2,5'-DIOXO-6'-[(PYRIDIN-3-YL)METHYL]-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRIDINE]-3'-CARBOXYLATE

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